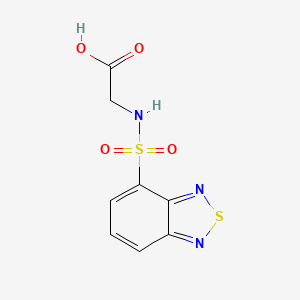
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of a pyrimidine ring and a dimethylamino group suggests that this compound might have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any potential intermolecular interactions.Chemical Reactions Analysis
Based on the functional groups present in this compound, it could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
Organic nonlinear optical (NLO) materials play a crucial role in optical signal-processing devices. The unique properties of NLO materials, such as gigantic nonlinearity and ultra-fast response due to π-electrons, make them promising candidates for next-generation information-telecommunication systemsN-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide can be explored for its NLO properties, paving the way for novel devices with improved speed, bandwidth, and compactness .
Terahertz-Wave Generation and Detection
In the realm of terahertz (THz) technology, organic NLO crystals have gained attention. Researchers have studied compounds like N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-methoxybenzene-1-sulfonamide for their THz-wave generation and detection capabilities. These materials could find applications in imaging, spectroscopy, and communication systems operating in the THz frequency range .
Catalysts in Selective Oxidation
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide: can serve as a catalyst in selective oxidation reactions. For instance, it has been explored alongside benzyl bromide for the oxidation of methyl aromatics. Its higher catalytic activity compared to other pyridine analogues makes it an interesting candidate for organic synthesis .
Electrical and Optical Properties
Researchers have investigated the electrical and optical properties of related compounds, such as 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) . While DAST is an important NLO material, its poor conductivity and challenging crystal growth process limit practical applications. Similar investigations could shed light on the properties of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide and guide its use in optoelectronic devices .
Characterization of NLO Coefficients
Precise characterization of NLO coefficients is essential for understanding the behavior of organic NLO crystals. Researchers have successfully characterized the second-order NLO coefficients of N-benzyl-2-methyl-4-nitroaniline (BNA) using Maker fringe measurements. Similar studies can be conducted for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide to unravel its NLO properties .
Future Device Fabrications
By clarifying the uncertain NLO properties of organic materials, we can accelerate their application studies. N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide may contribute to future device fabrications, especially when dealing with fragile organic materials. Researchers can explore its potential in various photonic technologies .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-8-15(19(2)3)18-14(17-11)10-16-23(20,21)13-7-5-6-12(9-13)22-4/h5-9,16H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIUPODAGAQMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)
![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)
![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)





![4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2436520.png)
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2436522.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2436523.png)